
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid
Übersicht
Beschreibung
“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . This compound has been found in the structure of human FABP4, a lipid-binding protein .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12) . The presence of the oxadiazole ring in the structure contributes to its unique properties .
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition and Potential for Preventing Visual Impairment
1,2,4-oxadiazol-5-yl-acetic acids, including derivatives similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid, have been studied for their ability to inhibit aldose reductase. This enzyme is involved in the development of diabetic complications, such as cataracts. The compounds showed promising inhibitory activity, with some preventing cataract development in animal models when administered as eye drops (La Motta et al., 2008).
Synthesis and Biological Assessment for Potential Drug Development
The synthesis and biological assessment of compounds incorporating 1,2,4-oxadiazol, including structures akin to this compound, have been investigated. These studies aim to develop new methods for synthesizing novel compounds and assess their potential for drug development (Karpina et al., 2019).
Development of New Triheterocyclic Compounds
Research has been conducted on synthesizing new triheterocyclic compounds involving 1,2,4-oxadiazole rings. These compounds, including variations of this compound, are of interest due to their potential applications in pharmaceuticals and material science (Demirbas, 2005).
Insecticidal Properties
Studies have explored the insecticidal activities of 1,3,4-oxadiazole derivatives, such as those structurally related to this compound. These compounds showed effectiveness against certain pests, suggesting potential agricultural applications (Shi et al., 2000).
Anticancer Evaluation
Compounds with 1,3,4-oxadiazole structures have been synthesized and evaluated for their anticancer properties. This includes derivatives structurally related to this compound, showing the potential for developing new anticancer drugs (Salahuddin et al., 2014).
Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial activities of 1,3,4-oxadiazole derivatives. These compounds, including variations of this compound, have demonstrated potential as antibacterial agents (Hu et al., 2004).
Safety and Hazards
Wirkmechanismus
Oxadiazole derivatives have been known for their various biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties . The presence of the cyclopropyl group might influence the compound’s interaction with its target, possibly enhancing its binding affinity and selectivity .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound .
Biochemische Analyse
Biochemical Properties
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function . This binding often results in conformational changes in the enzyme, which can either enhance or inhibit its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may act as a substrate or inhibitor for specific enzymes, thereby altering the flow of metabolites through the pathway. This can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The specific localization of this compound can determine its overall impact on cellular function.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6(11)3-5-8-7(9-12-5)4-1-2-4/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVYYRUFFPEKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


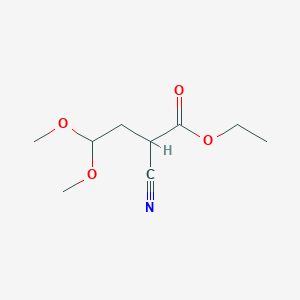
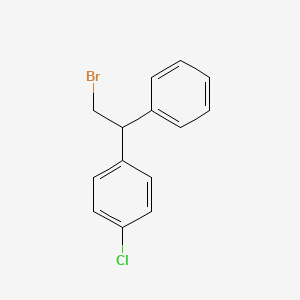
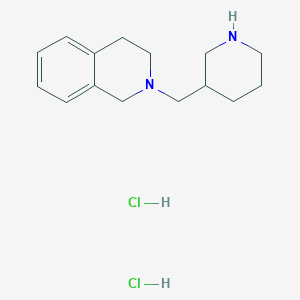


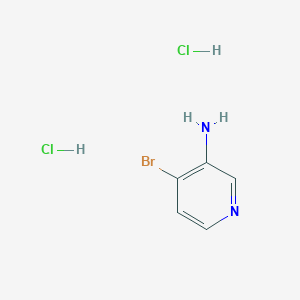
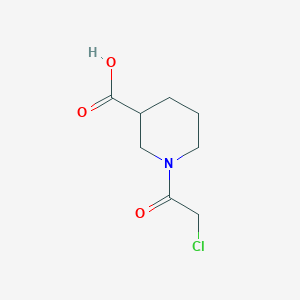

![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)


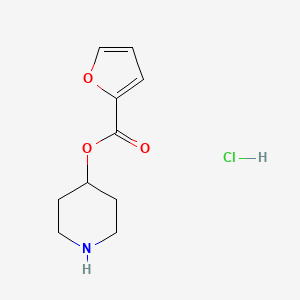
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)

